molecular formula C14H16N2O5S3 B3450543 N-[4-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide CAS No. 6290-77-3

N-[4-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide

Cat. No. B3450543
CAS RN: 6290-77-3
M. Wt: 388.5 g/mol
InChI Key: PKCIYITYYLFPOG-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide, also known as NSC 707545 or TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation, immunity, and cell survival.

Mechanism of Action

N-[4-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 707545 inhibits the NF-κB pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. The compound binds to the ATP-binding site of IKKβ, which prevents the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. As a result, NF-κB is sequestered in the cytoplasm and prevented from translocating to the nucleus, where it activates the transcription of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
This compound 707545 has been shown to have potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. In addition, this compound 707545 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

N-[4-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 707545 is a potent and selective inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. The compound has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

For research include the development of more potent and selective inhibitors of the NF-κB pathway, the optimization of the synthesis method to improve the yield and purity of the compound, and the evaluation of the compound in clinical trials. In addition, the compound could be used as a tool to further understand the role of the NF-κB pathway in various diseases and to identify potential therapeutic targets.

Scientific Research Applications

N-[4-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide 707545 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease.

properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S3/c17-23(18,14-2-1-11-22-14)15-12-3-5-13(6-4-12)24(19,20)16-7-9-21-10-8-16/h1-6,11,15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCIYITYYLFPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360237
Record name STK392963
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6290-77-3
Record name STK392963
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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